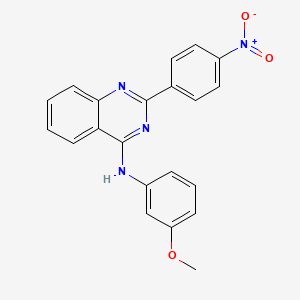![molecular formula C23H22N4O3S2 B11635044 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635044.png)
2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the systematic name 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , belongs to the class of pyrido[1,2-a]pyrimidines. Its chemical formula is C22H20N4O3S2 , and its molecular weight is approximately 452.56 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented due to its rarity and uniqueness.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies and applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound contains functional groups susceptible to oxidation, such as the thiazolidine ring and the carbonyl group.
Reduction: Reduction reactions may occur at the carbonyl group or other unsaturated sites.
Substitution: The compound’s aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The thiazolidine moiety may participate in cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.
Cyclization: Acidic conditions or Lewis acids to promote cyclization.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data are scarce.
Aplicaciones Científicas De Investigación
Medicine: It could serve as a lead compound for drug development due to its unique structure.
Chemistry: Researchers may explore its reactivity and use it as a building block for novel molecules.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are warranted.
Industry: Its rarity limits industrial applications, but it may find use in specialized chemical processes.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains largely unexplored. Further research is needed to identify its molecular targets and pathways.
Comparación Con Compuestos Similares
While this compound is rare, we can compare it to related molecules:
2-[(2-hydroxyethyl)(methyl)amino]acetic acid: (CAS Number: 26294-19-9) .
9-Methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one acetate: (CAS Number: 1173017-69-0) .
Benzimidazoles: (a class of compounds) .
Remember that this compound’s uniqueness lies in its specific combination of functional groups and its pyrido[1,2-a]pyrimidine scaffold
Propiedades
Fórmula molecular |
C23H22N4O3S2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14-5-7-16(8-6-14)13-27-22(30)18(32-23(27)31)12-17-19(24-9-11-28)25-20-15(2)4-3-10-26(20)21(17)29/h3-8,10,12,24,28H,9,11,13H2,1-2H3/b18-12- |
Clave InChI |
VREAIUPPAQBYLJ-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCO)/SC2=S |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCO)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634961.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634971.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)

![ethyl (2,6-dichloro-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11634988.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11634996.png)
![2-[(5Z)-6-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11635000.png)
![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)
![2-(4-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635014.png)
![1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11635028.png)
![6-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11635036.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11635040.png)

